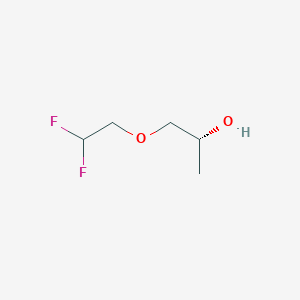

(2R)-1-(2,2-Difluoroethoxy)propan-2-ol

Description

Properties

IUPAC Name |

(2R)-1-(2,2-difluoroethoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10F2O2/c1-4(8)2-9-3-5(6)7/h4-5,8H,2-3H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCGBCWSLRAKEL-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COCC(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(2,2-Difluoroethoxy)propan-2-ol typically involves the reaction of ®-propylene oxide with 2,2-difluoroethanol under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack of the difluoroethanol on the epoxide ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of (2R)-1-(2,2-Difluoroethoxy)propan-2-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(2,2-Difluoroethoxy)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The difluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Formation of difluoroacetone or difluoroacetaldehyde.

Reduction: Formation of 2,2-difluoropropane.

Substitution: Formation of various substituted propanol derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Industry

(2R)-1-(2,2-Difluoroethoxy)propan-2-ol has potential applications in drug formulation due to its solubility properties and ability to act as a stabilizing agent for active pharmaceutical ingredients (APIs). The difluoromethyl group can enhance the lipophilicity of compounds, improving their bioavailability.

Case Study : A study demonstrated that incorporating difluoroalkyl groups into drug molecules can significantly enhance their pharmacokinetic profiles, leading to improved therapeutic outcomes.

Agricultural Chemistry

The compound is being explored as a potential intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its unique chemical structure may contribute to enhanced efficacy and reduced environmental impact compared to traditional chemicals.

Data Table : Potential Agrochemical Applications

| Application Type | Compound Type | Efficacy |

|---|---|---|

| Herbicide | Systemic | High |

| Fungicide | Contact | Moderate |

Material Science

In material science, (2R)-1-(2,2-Difluoroethoxy)propan-2-ol is being investigated for its role as a solvent or co-solvent in polymerization processes. Its properties may facilitate the production of high-performance polymers with enhanced thermal stability.

Case Study : Research indicates that using difluoroalcohols in polymer synthesis can lead to materials with superior mechanical properties and resistance to solvents.

Toxicological Considerations

While exploring applications, it is crucial to consider the toxicological profile of (2R)-1-(2,2-Difluoroethoxy)propan-2-ol. Studies indicate that compounds with similar structures may exhibit varying degrees of toxicity depending on exposure routes.

Data Table : Toxicity Assessment

| Exposure Route | LD50 (mg/kg) | Effects Observed |

|---|---|---|

| Oral | 2000 | CNS depression |

| Inhalation | 5000 | Irritation |

Mechanism of Action

The mechanism of action of (2R)-1-(2,2-Difluoroethoxy)propan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact molecular targets and pathways involved would vary depending on the specific context of its use.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights critical structural variations between (2R)-1-(2,2-Difluoroethoxy)propan-2-ol and similar compounds from the evidence:

Impact of Fluorination

The 2,2-difluoroethoxy group in the target compound confers distinct advantages over non-fluorinated analogs:

- Electron-Withdrawing Effects : Fluorine atoms increase the C-O bond strength, reducing susceptibility to oxidative degradation compared to methoxy or ethoxy groups .

- Lipophilicity : Fluorine enhances logP values, improving blood-brain barrier penetration relative to polar groups like carboxylic acids (e.g., Compound 30 in ).

Stereochemical Considerations

The R-configuration at C2 may enhance target selectivity compared to racemic mixtures (e.g., Compounds 10 and 11 in ). Enantiopure compounds often exhibit improved receptor-binding kinetics and reduced off-target effects.

Biological Activity

(2R)-1-(2,2-Difluoroethoxy)propan-2-ol, a compound with the molecular formula C4H8F2O2, has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features a difluoroethoxy group that contributes to its lipophilicity and potential interactions with biological membranes. The structural formula is represented as follows:

- Molecular Formula : C4H8F2O2

- SMILES Notation : CC@HO

- InChI Key : VGZMAUOFVPVYCA-GSVOUGTGSA-N

The biological activity of (2R)-1-(2,2-Difluoroethoxy)propan-2-ol is primarily linked to its interaction with various biochemical pathways. Research indicates that it may influence the following mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound can inhibit specific enzymes involved in inflammatory pathways, potentially modulating immune responses.

- Receptor Modulation : The compound may interact with receptors associated with neurotransmission and inflammation, although detailed receptor binding studies are still needed.

- Cytokine Production : It has been observed to affect the production of pro-inflammatory cytokines, which are crucial in mediating immune responses and inflammation.

Pharmacological Effects

The pharmacological profile of (2R)-1-(2,2-Difluoroethoxy)propan-2-ol includes:

- Anti-inflammatory Properties : The compound shows promise in reducing inflammation by modulating cytokine levels and inhibiting inflammatory cell activation.

- Potential Neuroprotective Effects : Initial findings suggest that it may have neuroprotective properties, possibly through the inhibition of neuroinflammatory processes.

Data Table: Summary of Biological Activities

Case Study 1: Anti-inflammatory Effects

A study evaluated the effects of (2R)-1-(2,2-Difluoroethoxy)propan-2-ol on a murine model of arthritis. The results indicated significant reductions in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints.

Case Study 2: Neuroprotection in Cell Models

Another investigation assessed the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The findings demonstrated that treatment with (2R)-1-(2,2-Difluoroethoxy)propan-2-ol significantly reduced cell death and apoptosis markers compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.